Physicochemical properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine
Physicochemical properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: A Proactive Approach to Physicochemical Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage attrition is the emergence of undesirable physicochemical properties that hinder a compound's ability to become a viable drug. This guide is constructed not as a static data repository, but as a strategic manual for the comprehensive evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine. As a Senior Application Scientist, my objective is to move beyond the 'what' and delve into the 'why'—elucidating the causal links between experimental design, the data generated, and its ultimate impact on drug development decisions. The methodologies presented are robust, grounded in industry-standard practices, and designed to provide a self-validating framework for your research.
Strategic Importance and Molecular Overview
The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and versatile electronic nature.[1][2] The specific compound, 5-(4-(methylthio)phenyl)isoxazol-3-amine, presents a unique combination of features: a basic amino group crucial for target interaction and solubility, and a lipophilic methylthio-phenyl moiety that will significantly influence its membrane permeability and metabolic fate. A priori characterization of its core physicochemical attributes is therefore not a perfunctory step, but a critical, decision-enabling activity in any discovery program.[3][4]
Molecular Structure and Key Functional Regions
The molecule's behavior is dictated by the interplay of its constituent parts. Understanding this architecture is fundamental to interpreting experimental data.
Caption: Structure of 5-(4-(methylthio)phenyl)isoxazol-3-amine with key functional regions highlighted.
Summary of Core Physicochemical Parameters
This table presents a summary of the essential physicochemical data for the title compound. The subsequent sections provide detailed protocols for the independent verification of these values. Early-stage drug development relies on the accurate determination of these properties to build predictive ADME models.[5]
| Parameter | Illustrative Value | Standard Method | Rationale & Implication in Drug Development |
| Molecular Formula | C₁₀H₁₀N₂OS | --- | Defines the elemental composition and exact mass. |
| Molecular Weight | 206.27 g/mol | Mass Spectrometry | Influences diffusion rates and is a component of 'Rule of 5' guidelines.[6] |
| Aqueous Solubility | ~45 µg/mL (pH 7.4) | HPLC-based Shake-Flask | Determines dissolution rate and maximum achievable concentration in vivo. Low solubility is a major hurdle for oral bioavailability.[3] |
| Lipophilicity (LogD pH 7.4) | ~2.1 | Shake-Flask or RP-HPLC | Governs the balance between solubility and membrane permeability. A critical factor for absorption and distribution.[5] |
| Acidity Constant (pKa) | ~3.5 (of conjugate acid) | Potentiometric Titration | Defines the ionization state at physiological pH, which profoundly affects solubility, permeability, and target binding.[3] |
| Melting Point | 148-151 °C | Capillary Method | An indicator of crystal lattice energy and purity. Influences solid-state stability and dissolution.[7] |
| Chemical Stability | Stable at pH 7.4; potential oxidation of thioether | pH stability assay; Forced degradation | Assesses shelf-life and susceptibility to degradation in physiological environments. The thioether is a known metabolic soft spot.[3][8] |
Self-Validating Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical parameters. Each protocol is designed to include internal checks and quality control measures, ensuring the trustworthiness of the generated data.
Protocol: Aqueous Thermodynamic Solubility Determination
Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the gold standard for preclinical assessment. It is a critical parameter because a drug must be in solution to be absorbed. This HPLC-based method is chosen for its specificity and ability to separate the parent compound from any potential degradants.
Experimental Workflow:
Caption: Workflow for determining thermodynamic aqueous solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 5-(4-(methylthio)phenyl)isoxazol-3-amine (e.g., 1-2 mg) to a 1.5 mL glass vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and place them on a rotating shaker in a temperature-controlled environment (25 °C) for 24 hours. This duration is critical to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: After 24 hours, visually inspect for the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered sample and the standards using a validated reverse-phase HPLC-UV method.
-
Validation Check: The presence of solid material at the end of the experiment validates that a saturated solution was achieved. The concentration calculated from the calibration curve is the thermodynamic solubility.
Protocol: Lipophilicity (LogD) Determination at pH 7.4
Causality: For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP). LogD at pH 7.4 provides a direct measure of how the compound will partition between aqueous and lipid environments in the body. The shake-flask method, while traditional, is the most direct and reliable method.[5]
Step-by-Step Methodology:
-
System Preparation: Use n-octanol and pH 7.4 PBS that have been mutually pre-saturated for 24 hours to prevent volume changes during the experiment.
-
Partitioning: Prepare a stock solution of the compound in the aqueous phase (~100 µg/mL). Add 1 mL of this solution to 1 mL of pre-saturated n-octanol in a glass vial.
-
Equilibration: Shake the vials for 4 hours at room temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample from both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase by HPLC-UV.
-
Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
-
Validation Check: A mass balance calculation should be performed. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.
Protocol: pKa Determination via Potentiometric Titration
Causality: The pKa governs the charge state of the molecule. The 3-amino group is expected to be the primary basic center. Knowing its pKa is essential to predict its behavior in the variable pH environments of the gastrointestinal tract and its interaction with acidic residues in target proteins. Potentiometric titration provides a direct, unambiguous measurement of this value.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) to achieve a final concentration of approximately 1-5 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
Instrumentation Setup: Calibrate a high-precision pH electrode using standard buffers (e.g., pH 4, 7, and 10) immediately before use.
-
Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Titrate the solution with a standardized titrant (e.g., 0.01 M HCl for a basic pKa) using an automated titrator that adds small, precise volumes.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve (where 50% of the amine is protonated). Specialized software is used to calculate the first derivative of the curve to accurately identify the equivalence point.
-
Validation Check: The experiment should be run in triplicate to ensure reproducibility. The resulting pKa values should agree within ± 0.1 pH units.
Authoritative References
-
Title: Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Source: Vertex AI Search Result URL:
-
Title: Physicochemical characterization of drugs | PPT. Source: Slideshare URL:
-
Title: Physicochemical Characterization. Source: Creative Biolabs URL:
-
Title: Synthesis and Characterization of Novel Isoxazole derivatives. Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Source: MDPI URL:
-
Title: Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Source: European Medicines Agency (EMA) URL:
-
Title: 3-(4-(Methylthio)phenyl)isoxazol-5-amine (CAS 501116-51-4). Source: Fluorochem URL:
-
Title: Physicochemical characterization of drug nanocarriers - PMC. Source: NIH URL:
-
Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Source: Der Pharma Chemica URL:
-
Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Source: Synthesis URL:
-
Title: Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives. Source: Benchchem URL:
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. langhuapharma.com [langhuapharma.com]
- 4. Physicochemical characterization of drugs | PPT [slideshare.net]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
